Milademetan tosylate hydrate

Catalog No.
S548214
CAS No.
2095625-97-9
M.F
C37H42Cl2FN5O7S
M. Wt
790.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milademetan tosylate hydrate

CAS Number

2095625-97-9

Product Name

Milademetan tosylate hydrate

Molecular Formula

C37H42Cl2FN5O7S

Molecular Weight

790.73

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1

InChI Key

NHIUKVHKLJSJEA-LINJWFRASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate

Description

The exact mass of the compound Milademetan (DS-3032b) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Milademetan tosylate hydrate, also known as DS-3032b, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which plays a critical role in the regulation of the p53 tumor suppressor pathway. The chemical formula for milademetan tosylate hydrate is C37H42Cl2FN5O7S, and it is characterized by its ability to disrupt the interaction between MDM2 and p53, thereby promoting the activation of p53-mediated tumor suppression mechanisms. This compound has garnered attention for its potential antineoplastic activity in various cancers, particularly those with wild-type p53 expression .

. One method includes the reaction of specific precursors under controlled conditions, often using solvents such as N,N-dimethylacetamide or methanol. Key reagents like triethylamine and various catalysts are employed to facilitate the formation of the desired compound. The synthesis process typically requires careful monitoring of temperature and reaction time to ensure optimal yield and purity .

The biological activity of milademetan tosylate hydrate has been extensively studied, particularly in clinical settings. In a Phase 1 dose escalation study, milademetan demonstrated significant antitumor activity as both a monotherapy and in combination with 5-azacytidine in patients with acute myeloid leukemia and high-risk myelodysplastic syndromes. Complete remission was observed in several patients treated with milademetan alone or in combination therapy . The compound's ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.

Milademetan tosylate hydrate is primarily being explored for its application in oncology as an MDM2 inhibitor. Its potential uses include:

  • Treatment of various cancers, particularly those with wild-type p53.
  • Combination therapies with other chemotherapeutic agents to enhance efficacy.
  • Research into novel cancer treatment regimens targeting MDM2/p53 interactions .

Interaction studies have shown that milademetan effectively inhibits the MDM2-p53 interaction, leading to increased levels of active p53 within cancer cells. This interaction is crucial for understanding how milademetan can be used therapeutically to restore p53 function in tumors where MDM2 is overexpressed. Additionally, studies have indicated that milademetan can be combined with other agents like 5-azacytidine for synergistic effects against malignancies .

Milademetan tosylate hydrate shares similarities with other MDM2 inhibitors but stands out due to its selectivity and potency. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Nutlin-3C20H22ClN3O4First-generation MDM2 inhibitor; less selective
RG7388C23H26ClN5O4Potent inhibitor with good oral bioavailability
AMG 232C23H24ClN5O4Clinical candidate with similar action but different structure

Milademetan's unique structural features contribute to its enhanced binding affinity for MDM2 compared to these other compounds, making it a promising candidate for further development in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Ishizawa J, Nakamaru K, Seki T, Tazaki K, Kojima K, Chachad D, Zhao R, Heese LE, Ma W, Ma MCJ, DiNardo CD, Pierce SA, Patel KP, Tse A, Davis RE, Rao A, Andreeff M. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. Cancer Res. 2018 Feb 28. pii: canres.0949.2017. doi: 10.1158/0008-5472.CAN-17-0949. [Epub ahead of print] PubMed PMID: 29490944.
2: Arnhold V, Schmelz K, Proba J, Winkler A, Wünschel J, Toedling J, Deubzer HE, Künkele A, Eggert A, Schulte JH, Hundsdoerfer P. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma. Oncotarget. 2017 Dec 18;9(2):2304-2319. doi: 10.18632/oncotarget.23409. eCollection 2018 Jan 5. PubMed PMID: 29416773; PubMed
3. Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.

Explore Compound Types